Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
Brand Name: Vulcanchem
CAS No.: 918148-55-7
VCID: VC20275806
InChI: InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m1/s1
SMILES:
Molecular Formula: C15H18O4
Molecular Weight: 262.30 g/mol

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

CAS No.: 918148-55-7

Cat. No.: VC20275806

Molecular Formula: C15H18O4

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate - 918148-55-7

Specification

CAS No. 918148-55-7
Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
IUPAC Name ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
Standard InChI InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m1/s1
Standard InChI Key NWNVDMRKXHDQDL-CYBMUJFWSA-N
Isomeric SMILES CCOC(=O)CC(=O)C[C@@H](C=CC1=CC=CC=C1)O
Canonical SMILES CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s IUPAC name, ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate, reflects its intricate architecture: a hept-6-enoate chain with a phenyl group at position 7, a ketone at position 3, and a hydroxyl group at the stereogenic C5 position. The (5S) configuration underscores its enantiomeric purity, which is critical for biological activity in chiral environments.

Key Structural Features:

  • Backbone: A seven-carbon chain with an α,β-unsaturated ester (C1–C2).

  • Functional Groups:

    • Ketone at C3.

    • Hydroxyl group at C5 (S-configuration).

    • Phenyl substituent at C7.

  • Stereochemistry: The (5S) configuration is achieved via enantioselective synthesis, often through lipase-mediated kinetic resolution.

Table 1: Molecular Descriptors of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

PropertyValue
Molecular FormulaC₁₅H₁₈O₄
Molecular Weight262.30 g/mol
CAS Number918148-55-7
IUPAC Nameethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
SMILESCCOC(=O)CC(=O)CC@@HO

The compound’s stereochemistry is validated by its Standard InChIKey (NWNVDMRKXHDQDL-CYBMUJFWSA-N), which encodes its unique spatial arrangement. Comparative analysis with structurally related compounds, such as methyl 5-oxohept-6-enoate (CAS 34990-33-5) and ethyl 5-hydroxy-3-oxo-5-phenylpentanoate (CAS 17071-33-9), highlights the role of chain length and substituents in modulating reactivity and bioactivity .

Synthesis and Chemoenzymatic Approaches

The synthesis of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate employs chemoenzymatic strategies to achieve high enantiomeric excess. A prominent method involves lipase-mediated kinetic resolution, where hydrolytic enzymes selectively esterify or hydrolyze specific enantiomers. This approach is advantageous for scalability and sustainability in industrial settings.

Table 2: Synthetic Routes for Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

MethodKey StepsYield/Enantiomeric Excess
Lipase-mediated resolutionKinetic resolution of racemic intermediates>90% ee
Chemoenzymatic methylationEnzymatic O-methylation using JerF analogsUnder investigation

Comparative Analysis with Related Compounds

Table 3: Comparison of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Functional Groups
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate918148-55-7C₁₅H₁₈O₄β-ketoester, phenyl, hydroxyl
Methyl 5-oxohept-6-enoate34990-33-5C₈H₁₂O₃α,β-unsaturated ester
Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate17071-33-9C₁₃H₁₆O₄β-ketoester, phenyl

The extended carbon chain and phenyl group in Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate enhance its steric bulk compared to shorter analogs, potentially influencing receptor binding in biological systems .

Future Research Directions

  • Biological Screening: Prioritize in vitro assays to evaluate antimicrobial, anti-inflammatory, or anticancer activity.

  • Synthetic Optimization: Explore JerF-mediated methylation to improve regioselectivity and yield .

  • Stability Studies: Investigate degradation pathways under varying pH and temperature conditions.

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